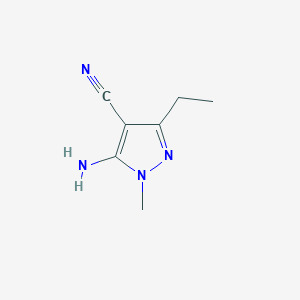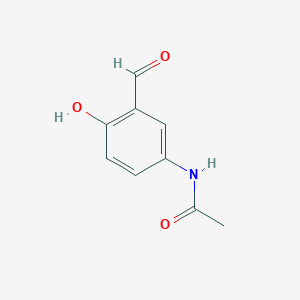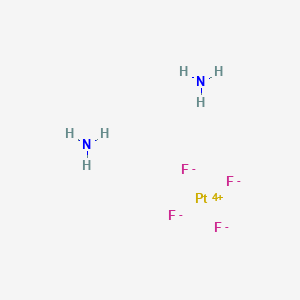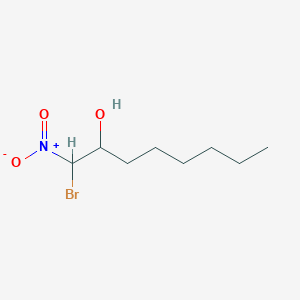
1-Bromo-1-nitro-octan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-nitro-octan-2-OL is a chemical compound that belongs to the class of nitroalkanes. It is an important compound in organic synthesis and is widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-nitro-octan-2-OL is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. It is also believed to have a cytotoxic effect on cancer cells, making it a potential candidate for the development of anticancer drugs.
Biochemische Und Physiologische Effekte
1-Bromo-1-nitro-octan-2-OL has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Bromo-1-nitro-octan-2-OL in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of using 1-Bromo-1-nitro-octan-2-OL is its toxicity. It is a hazardous chemical, and proper precautions must be taken when handling it.
Zukünftige Richtungen
For 1-Bromo-1-nitro-octan-2-OL include the development of new antimicrobial agents, anticancer drugs, and materials science applications.
Synthesemethoden
The synthesis of 1-Bromo-1-nitro-octan-2-OL involves the nitration of 1-bromooctane using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions, and the product is obtained in high yield after purification. The purity and quality of the product can be determined using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and GC-MS.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-nitro-octan-2-OL is widely used in scientific research applications such as organic synthesis, medicinal chemistry, and materials science. It is a versatile compound that can be used as a building block for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of bioactive compounds such as antimicrobial agents, antitumor agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
15509-51-0 |
|---|---|
Produktname |
1-Bromo-1-nitro-octan-2-OL |
Molekularformel |
C8H16BrNO3 |
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
1-bromo-1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3 |
InChI-Schlüssel |
GWNCZMMMYVYUCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
Kanonische SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
Andere CAS-Nummern |
15509-51-0 |
Synonyme |
1-bromo-1-nitro-octan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



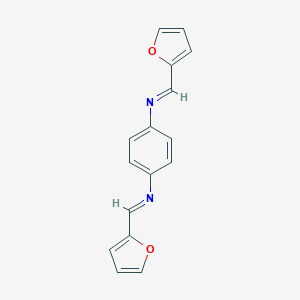
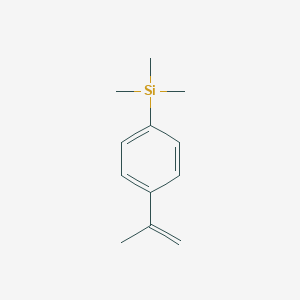
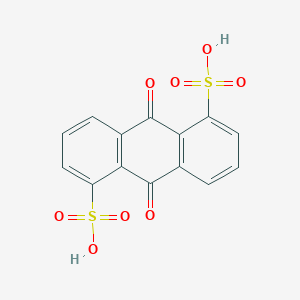
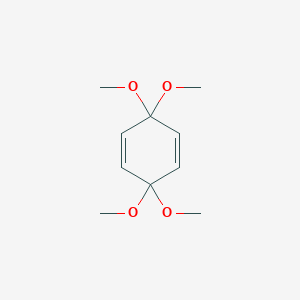
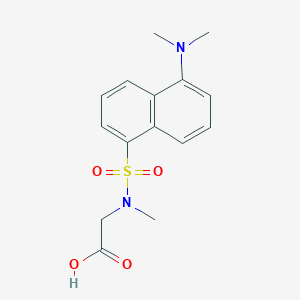
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
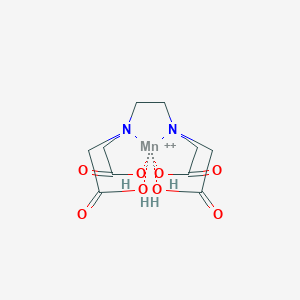
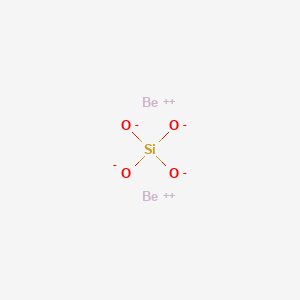
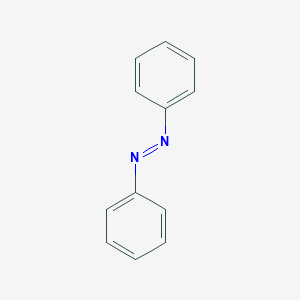
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
